2-[(6-methylpyridin-3-yl)oxy]pyrimidine
CAS No.: 2640935-09-5
Cat. No.: VC11807243
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640935-09-5 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 2-(6-methylpyridin-3-yl)oxypyrimidine |
| Standard InChI | InChI=1S/C10H9N3O/c1-8-3-4-9(7-13-8)14-10-11-5-2-6-12-10/h2-7H,1H3 |
| Standard InChI Key | RXWUHKPOBRQOLY-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)OC2=NC=CC=N2 |
| Canonical SMILES | CC1=NC=C(C=C1)OC2=NC=CC=N2 |
Introduction
Synthesis and Characterization
The synthesis of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a pyridine derivative under conditions that facilitate ether bond formation. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the compound.
| Method | Purpose |
|---|---|
| NMR Spectroscopy | Determines the molecular structure and environment of nuclei. |
| Mass Spectrometry | Identifies the molecular weight and fragmentation pattern. |
| Infrared Spectroscopy | Analyzes functional groups present in the molecule. |
Biological Activity
While specific biological activity data for 2-[(6-methylpyridin-3-yl)oxy]pyrimidine are scarce, compounds with similar structures often exhibit a range of biological activities, including antimicrobial, antioxidant, and antitumor effects. For instance, pyrimidine derivatives have been studied for their potential in drug discovery due to their role in nucleic acids and their ability to interact with biological targets .
| Biological Activity | Related Compounds |
|---|---|
| Antimicrobial | Pyrimidine derivatives have shown activity against various bacteria. |
| Antioxidant | Some pyrimidine derivatives exhibit antioxidant properties. |
| Antitumor | Pyrimidine-based compounds are explored for cancer treatment. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume